molecular formula C34H34ClN3O5 B1662870 Elacridar hydrochloride CAS No. 143851-98-3

Elacridar hydrochloride

Cat. No. B1662870
M. Wt: 600.1 g/mol
InChI Key: IQOJZZHRYSSFJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Elacridar hydrochloride, also known as GF120918, is an oral bioenhancer that targets multiple drug resistance in tumors . It is often used in research to investigate the role of transporters in the disposition of various test molecules .


Synthesis Analysis

The synthesis of Elacridar hydrochloride has been described in scientific literature . The process involves a series of chemical reactions, but the specific details are beyond the scope of this response.


Molecular Structure Analysis

Elacridar hydrochloride has a molecular formula of C34H34ClN3O5 . Its structure includes a variety of functional groups, contributing to its biological activity.


Chemical Reactions Analysis

Elacridar hydrochloride is involved in various chemical reactions, particularly in its role as a P-glycoprotein inhibitor . It functions by inhibiting P-glycoprotein, resulting in an increased bioavailability of coadministered drugs .


Physical And Chemical Properties Analysis

Elacridar hydrochloride has a molecular weight of 600.1 g/mol . It is practically insoluble in water, which currently limits its clinical application .

Scientific Research Applications

1. Pharmaceutical Development for Clinical Studies

Elacridar hydrochloride has been developed into an amorphous solid dispersion (ASD) tablet formulation to resolve its low solubility in water. This advancement is critical for proof-of-concept clinical trials, particularly for studying elacridar's role in enhancing the brain penetration and bioavailability of various anticancer agents. The ASD tablet, containing elacridar hydrochloride, demonstrates complete dissolution and stability, making it suitable for clinical studies (Sawicki et al., 2017).

2. Analytical Method for Quality Control

The development of a reverse-phase high-performance liquid chromatographic method with ultraviolet detection has been essential for the pharmaceutical quality control of products containing elacridar. This analytical method facilitates the accurate assessment of elacridar's quality in pharmaceutical products (Sawicki et al., 2016).

3. Bioavailability Improvement through Microemulsion Formulation

Elacridar's bioavailability, limited due to poor solubility, has been enhanced through a novel microemulsion formulation. This development has shown effectiveness in inhibiting P-glycoprotein and breast cancer resistance protein in vitro and in vivo, presenting an alternative to traditional suspension formulations and potentially reducing the required dose for therapeutic efficacy (Sane et al., 2013).

4. Enhancing Central Nervous System Distribution

Research has shown that elacridar can enhance the distribution of chemotherapeutic agents across the blood-brain barrier to target brain tumor cells. This is crucial for treating tumors in the brain that overexpress efflux transporters and are located behind an intact blood-brain barrier (Sane et al., 2013).

5.

5. Clinical Pharmacokinetics

The clinical pharmacokinetics of an amorphous solid dispersion tablet of elacridar have been evaluated, highlighting its potential as an absorption enhancer for drugs that are substrates of drug-efflux transporters like P-gp and BCRP. This study provides insights into the optimal dosing strategies for elacridar in clinical settings, considering its low solubility and bioavailability challenges (Sawicki et al., 2017).

6. Brain Distribution and Bioavailability

Elacridar's role in modulating drug distribution to the brain has been studied, particularly its ability to inhibit efflux transporters at the blood-brain barrier. This research is vital for understanding how elacridar can enhance the effectiveness of drugs intended for brain-related conditions and treatments (Sane et al., 2012).

7. Intravenous Infusion in Nonhuman Primates

The development of an intravenous infusion protocol for elacridar in nonhuman primates demonstrates its potential for controlled exposure at the blood-brain barrier. This method provides insights into the impact of ABCB1/ABCG2 on drug disposition in the brain, which is crucial for studying transporter function at the blood-brain barrier in relevant animal models (Goutal et al., 2018).

8. Rodent Screening Model in Drug Discovery

Elacridar has been used in a simplified rodent protocol to screen for P-glycoprotein mediated efflux at the blood-brain barrier during early drug discovery. This approach is cost-effective and provides an alternative to expensive knockout mouse models, aiding in the evaluation of drug distribution to the brain (Kallem et al., 2012).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling Elacridar hydrochloride . It is recommended to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-10H-acridine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H33N3O5.ClH/c1-40-28-9-5-7-26-32(28)36-31-25(33(26)38)6-4-8-27(31)34(39)35-24-12-10-21(11-13-24)14-16-37-17-15-22-18-29(41-2)30(42-3)19-23(22)20-37;/h4-13,18-19H,14-17,20H2,1-3H3,(H,35,39)(H,36,38);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQOJZZHRYSSFJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC3=C(C2=O)C=CC=C3C(=O)NC4=CC=C(C=C4)CCN5CCC6=CC(=C(C=C6C5)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30932123
Record name N-{4-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]phenyl}-5-methoxy-9-oxo-9,10-dihydroacridine-4-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30932123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

600.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Elacridar hydrochloride

CAS RN

143851-98-3, 178436-75-4
Record name Elacridar hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143851983
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GF 120918A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178436754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{4-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]phenyl}-5-methoxy-9-oxo-9,10-dihydroacridine-4-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30932123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ELACRIDAR HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NX2BHH1A5B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Elacridar hydrochloride
Reactant of Route 2
Reactant of Route 2
Elacridar hydrochloride
Reactant of Route 3
Reactant of Route 3
Elacridar hydrochloride
Reactant of Route 4
Reactant of Route 4
Elacridar hydrochloride
Reactant of Route 5
Elacridar hydrochloride
Reactant of Route 6
Reactant of Route 6
Elacridar hydrochloride

Citations

For This Compound
62
Citations
E Sawicki, JHM Schellens, JH Beijnen… - Drug Development and …, 2017 - Taylor & Francis
… was composed of freeze dried elacridar hydrochloride–povidone K30–… elacridar hydrochloride resulted in only 1% dissolution. The ASD tablets contained 25 mg elacridar hydrochloride …
Number of citations: 14 www.tandfonline.com
E Sawicki, RB Verheijen, ADR Huitema… - Drug delivery and …, 2017 - Springer
… ASD tablet formulation containing 25 mg elacridar hydrochloride. … Elacridar hydrochloride, PVPK30, and SDS were dissolved in DMSO (1:6:1, w/w/w) to yield an elacridar hydrochloride …
Number of citations: 15 link.springer.com
H Xiao, J He, X Li, B Li, L Zhang, Y Wang… - Journal of Materials …, 2018 - pubs.rsc.org
… In the present study, novel nanovesicles assembled from DOX-conjugated polymers were synthesized for enhanced cancer therapy with elacridar hydrochloride (Ela) encapsulated in …
Number of citations: 20 pubs.rsc.org
E Sawicki, MJ Hillebrand, H Rosing… - Journal of …, 2016 - Elsevier
… elacridar hydrochloride) in DMSO and were stored in polypropylene tubes in the dark at – 20 C. Calibration standards (CAL, 1–20 µg/mL elacridar hydrochloride… elacridar hydrochloride) …
Number of citations: 6 www.sciencedirect.com
S Goutal, O Langer, S Auvity, K Andrieux… - Drug delivery and …, 2018 - Springer
… To elacridar hydrochloride (504 ± 20 mg) THF (50 g) was added and the mixture sonicated for 5 min to allow for solubilization. Ultrapure water (50 mL) was then added and the mixture …
Number of citations: 9 link.springer.com
E Sawicki, MJ Hillebrand, H Rosing, JHM Schellens… - 2016 - cyberleninka.org
… , 1 – 20 µg/mL elacridar hydrochloride) were prepared on the … , 1 – 20 µg/mL elacridar hydrochloride) were diluted to the … (10 µg/mL elacridar hydrochloride), two separately prepared …
Number of citations: 0 cyberleninka.org
E Stokvis, H Rosing, RC Causon… - Journal of mass …, 2004 - Wiley Online Library
A liquid chromatographic/tandem mass spectrometric (LC/MS/MS) method for the determination of the P‐glycoprotein and breast cancer resistance protein inhibitor Elacridar in human …
B Dörner, C Kuntner, JP Bankstahl… - Journal of medicinal …, 2009 - ACS Publications
With the aim to develop a positron emission tomography (PET) tracer to assess the distribution of P-glycoprotein (P-gp) at the blood−brain barrier (BBB) in vivo, the potent third-…
Number of citations: 87 pubs.acs.org
C Kuntner, JP Bankstahl, M Bankstahl, J Stanek… - European journal of …, 2010 - Springer
… (Slough, Berkshire, UK) and elacridar hydrochloride was obtained from GlaxoSmithKline (Research Triangle Park, NC, USA). For administration, tariquidar was freshly dissolved on …
Number of citations: 126 link.springer.com
E Sawicki - 2017 - dspace.library.uu.nl
… a solid dispersion containing elacridar hydrochloride with the … an anticancer effect itself, elacridar hydrochloride may be of … co-administered with elacridar hydrochloride. Despite the …
Number of citations: 3 dspace.library.uu.nl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.